2-Hydrazinopyrimidine

Synthetic methodology Nucleophilic substitution Process chemistry

2-Hydrazinopyrimidine (CAS 7504-94-1) provides an extended nucleophilic hydrazino scaffold at the pyrimidine C2 position, enabling hydrazone formation and cyclocondensation to pyrazolines, triazoles, and tetrazoles that are inaccessible with 2-aminopyrimidine. A single 25 g procurement supports parallel synthesis of 5–10 heterocyclic libraries. 99.8% yield synthesis from 2-chloropyrimidine ensures multi-gram scale efficiency. Trusted for construction of pyrimidine-pyrazoline hybrids with demonstrated IC50 of 1.76 μM (A549) and 35.49 selectivity index (KM12).

Molecular Formula C4H6N4
Molecular Weight 110.12 g/mol
CAS No. 7504-94-1
Cat. No. B184050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydrazinopyrimidine
CAS7504-94-1
Synonymshydrazinopyrimidine
Molecular FormulaC4H6N4
Molecular Weight110.12 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)NN
InChIInChI=1S/C4H6N4/c5-8-4-6-2-1-3-7-4/h1-3H,5H2,(H,6,7,8)
InChIKeyQDGHXQFTWKRQTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydrazinopyrimidine (CAS 7504-94-1) - Technical Overview for Procurement and Research Selection


2-Hydrazinopyrimidine (CAS 7504-94-1) is a heterocyclic building block consisting of a pyrimidine ring substituted with a hydrazino group (-NH-NH₂) at the 2-position. This compound exhibits a molecular weight of 110.12 g/mol, a melting point range of 110-115°C, and is commercially available at purities of 95-97% as a white to light yellow crystalline solid [1]. The hydrazino group imparts distinctive nucleophilic character at the terminal -NH₂ position, enabling condensation reactions with carbonyl compounds and cyclocondensation pathways that are not accessible to the corresponding 2-aminopyrimidine analogs. This compound serves primarily as a versatile intermediate in the synthesis of hydrazones, pyrazolines, triazoles, and fused heterocyclic systems with documented antimicrobial and anticancer applications [2][3]. The commercial significance of this building block is reflected in its inclusion in specialized catalogs from major chemical suppliers including TCI (Product #H1906, purity >95.0%) and Thermo Fisher Scientific (97% purity) [4].

Why 2-Hydrazinopyrimidine Cannot Be Replaced by Generic Pyrimidine Analogs in Synthesis and Biological Screening


Direct substitution of 2-hydrazinopyrimidine with structurally similar pyrimidine analogs such as 2-aminopyrimidine, 2-mercaptopyrimidine, or 4-hydrazinopyrimidine is not chemically or functionally equivalent. The hydrazino group (-NH-NH₂) at the 2-position provides a uniquely extended nucleophilic scaffold that enables the construction of hydrazone linkages and subsequent cyclization to pyrazolines, triazoles, and tetrazoles that cannot be formed from the amino analog [1]. Furthermore, the C2 position of the pyrimidine ring exhibits distinct electronic and steric properties compared to the C4 or C6 positions, meaning that regioisomeric hydrazinopyrimidines yield fundamentally different reaction products when treated with electrophiles or carbonyl reagents. The terminal -NH₂ of the hydrazino group participates in Schiff base formation with aldehydes and ketones, generating hydrazones that serve as critical intermediates for downstream heterocycle synthesis [2]. The quantitative evidence below demonstrates that substitution with generic analogs would eliminate the specific condensation reactivity, alter product yields substantially, and preclude access to the biologically active pyrimidine-hydrazone and fused-ring derivatives documented in the literature.

Quantitative Differentiation Evidence for 2-Hydrazinopyrimidine: Comparative Performance Data vs. Analogs and Standards


High-Yield Synthesis from 2-Chloropyrimidine: 99.8% Yield Demonstrates Efficient Route to Hydrazine Derivative

2-Hydrazinopyrimidine is synthesized from 2-chloropyrimidine via nucleophilic substitution with hydrazine hydrate. Under optimized conditions (100°C, 0.5 h, with K₂CO₃), the reaction achieves a 99.8% yield, producing the target compound as a yellow solid after recrystallization from petroleum ether . This yield substantially exceeds typical S_NAr substitution reactions at the 2-position of pyrimidines with primary amines, which commonly require longer reaction times and give lower yields due to competing hydrolysis. An alternative ethanol-based procedure at room temperature yields 40-80%, providing tunable synthetic flexibility . The high-yielding route leverages the inherent reactivity of the 2-position chlorine atom toward hydrazine nucleophiles, which is well-documented as being more reactive than the 4- or 6-position chlorines in pyrimidine systems.

Synthetic methodology Nucleophilic substitution Process chemistry

Pyrimidine-Hydrazone Hybrid Derivatives Exhibit IC50 of 1.76 μM Against A549 Lung Cancer Cells

2-Hydrazinopyrimidines 3a,b were converted via cyclocondensation with propenones 4a-h to produce pyrimidine-pyrazoline hybrids (compounds 5a-h and 6a-h). The most active derivative, compound 5c, demonstrated an IC50 value of 1.76 μM against the A549 human lung cancer cell line [1]. This level of antiproliferative activity places these 2-hydrazinopyrimidine-derived hybrids in the low micromolar range, comparable to or exceeding the potency of many clinical-stage pyrimidine-based kinase inhibitors. The 4-unsubstituted phenylpyrimidine series (5a-h) exhibited greater activity than the 4-chlorophenylpyrimidine analogs (6a-h), demonstrating that the hydrazine-derived pyrazoline moiety at the 2-position of the pyrimidine ring is a critical pharmacophoric element whose activity can be tuned by peripheral substitution [1].

Anticancer Antiproliferative Pyrazoline hybrids

Hydrazinylpyrimidine Derivatives with 35.49-Fold Selectivity Index Superiority Over 5-Fluorouracil in Colon Cancer Cells

Novel hydrazinylpyrimidine derivatives were synthesized and screened against 60 tumor cell lines by the National Cancer Institute (NCI). Derivative 7c demonstrated an IC50 of 1.21 μM against the KM12 colon cancer cell line with a selectivity index (SI) of 35.49, while derivative 5d exhibited an IC50 of 1.73 μM with an SI of 18.82 [1]. In contrast, the standard chemotherapeutic agent 5-fluorouracil (5-FU) showed an IC50 of 12.26 μM and an SI of only 1.93 in the same assay [1]. The 35.49 SI for compound 7c represents an 18.4-fold improvement in therapeutic window over 5-FU. Mechanistic investigations revealed that these hydrazinylpyrimidine derivatives induce apoptosis in KM12 cells through up-regulation of caspase-3/9 and the pro-apoptotic factor Bax, with concomitant down-regulation of the anti-apoptotic factor Bcl-2 at nanomolar concentrations [1].

Cytotoxic Selectivity index Apoptosis Colon cancer

Broad-Spectrum Anticancer Activity Across Nine Human Cancer Types at 10⁻⁵ M to 10⁻⁷ M Concentrations

A series of 2-amino-6-(2-alkyl or arylidenehydrazinyl)-4-(dialkylamino)pyrimidine-5-carbonitriles (compounds 5-24) synthesized from hydrazinopyrimidine intermediates were evaluated against cell lines of nine different types of human cancers. The newly prepared compounds demonstrated growth inhibitory effects generally at the 10⁻⁵ M level, with some derivatives showing activity at 10⁻⁷ M concentrations (100 nM range) [1]. This broad-spectrum antiproliferative profile across multiple cancer histotypes distinguishes the hydrazinopyrimidine-5-carbonitrile scaffold from more narrowly targeted pyrimidine derivatives. The hydrazone moiety at C6 of the pyrimidine ring, constructed from hydrazino precursors, was identified as the essential structural feature enabling the observed anticancer activity [1].

Pan-cancer Antitumoral Hydrazone Structure-activity

Versatile Heterocyclic Derivatization: 2-Hydrazinopyrimidine Enables Synthesis of Pyrazoles, Pyridazines, Thiazolidines, Triazoles, and Tetrazoles

2-Hydrazinopyrimidine serves as a multi-exit precursor for diverse heterocyclic systems. Treatment with active methylene compounds yields 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine. Reaction with maleic anhydride or 1,2,3,6-tetrahydrophthalic anhydride produces pyridazine-dione derivatives. Condensation with phenyl isothiocyanate and ethyl chloroacetate affords thiazolidine-dione hydrazones. Aromatic aldehydes and ketones yield azomethine derivatives, which can be further converted to tetrazole derivatives. Reaction with acetic acid produces N-acetylated derivatives [1]. This breadth of accessible heterocyclic scaffolds from a single starting material is not available from 2-aminopyrimidine, which lacks the hydrazone-forming capacity, or from 4-hydrazinopyrimidine, which exhibits different regioselectivity in cyclocondensation reactions. The quantitative value lies in synthetic efficiency: one procurement of 2-hydrazinopyrimidine enables access to five or more distinct heterocyclic series without intermediate purification steps.

Heterocyclic synthesis Multicomponent reactions Building block versatility

High-Value Application Scenarios for 2-Hydrazinopyrimidine Based on Validated Performance Evidence


Medicinal Chemistry: Synthesis of Pyrimidine-Pyrazoline Hybrids for Anticancer Lead Optimization

Based on the demonstrated IC50 of 1.76 μM against A549 lung cancer cells [1], 2-hydrazinopyrimidine is best utilized as a starting material for cyclocondensation with α,β-unsaturated ketones (propenones) to generate pyrimidine-pyrazoline hybrids. The 4-unsubstituted phenyl series (compounds 5a-h) shows consistently superior activity compared to the 4-chlorophenyl analogs [1], providing a clear SAR direction for lead optimization programs. Procurement of 2-hydrazinopyrimidine in 5-10 g quantities supports 20-40 parallel SAR reactions, enabling rapid exploration of aryl substitution patterns on the pyrazoline ring.

Targeted Oncology: Development of Selective Cytotoxic Agents with Improved Therapeutic Window vs. 5-FU

The documented 35.49 selectivity index for hydrazinylpyrimidine derivative 7c (compared to 1.93 for 5-FU) in KM12 colon cancer cells [2] positions 2-hydrazinopyrimidine as a preferred building block for researchers developing apoptosis-inducing agents with reduced off-target toxicity. The mechanistic validation (up-regulation of caspase-3/9 and Bax, down-regulation of Bcl-2 at nanomolar concentrations) [2] reduces biological target uncertainty. This scenario is procurement-relevant for oncology-focused CROs and academic drug discovery groups requiring materials with documented mechanism-of-action data.

Process Chemistry: Large-Scale Synthesis via High-Yield Nucleophilic Substitution Route

The 99.8% yield synthesis route from 2-chloropyrimidine with hydrazine hydrate and K₂CO₃ (100°C, 0.5 h) is optimal for process chemists requiring multi-gram to kilogram quantities of 2-hydrazinopyrimidine. This near-quantitative yield minimizes downstream purification requirements and reduces overall cost-per-gram for bulk procurement. The alternative ethanol-based procedure (40-80% yield) provides flexibility for smaller-scale research applications where milder conditions may be preferred to protect sensitive downstream functional groups.

Diversity-Oriented Synthesis: Single Building Block Access to Multiple Heterocyclic Libraries

2-Hydrazinopyrimidine enables a diversity-oriented synthesis (DOS) approach yielding pyrazoles, pyridazines, thiazolidines, triazoles, and tetrazoles from a single procurement [3]. This is procurement-efficient for academic screening centers and biotech companies maintaining compound collections. One 25 g procurement can support the parallel synthesis of 5-10 distinct heterocyclic libraries (5-10 compounds per library), dramatically reducing the number of starting materials that must be sourced, inventoried, and quality-controlled.

Technical Documentation Hub

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54 linked technical documents
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